Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(3,4,5-trimethoxybenzyl)-3-pentanamine Hydrobromide
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(3,4,5-trimethoxybenzyl)-3-pentanamine Hydrobromide
Executive Summary
In modern fragment-based drug discovery, the strategic selection of molecular building blocks dictates the success of downstream high-throughput screening (HTS) and lead optimization. N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide is a highly versatile secondary amine salt that merges a sterically demanding aliphatic chain with a privileged aromatic motif. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacological relevance, and validated synthetic workflows, designed specifically for application scientists and medicinal chemists.
Chemical Identity & Physicochemical Profiling
N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide (CAS: 1609404-29-6) acts as a critical synthetic intermediate 1[1]. Structurally, it consists of a 3-pentyl (1-ethylpropyl) group attached to a nitrogen atom, which is further alkylated by a 3,4,5-trimethoxybenzyl moiety. The hydrobromide salt form is specifically engineered to prevent oxidative degradation of the secondary amine, ensuring long-term bench stability and consistent solubility profiles during assay preparation.
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide |
| CAS Registry Number | 1609404-29-6 |
| Molecular Formula | C15H26BrNO3 |
| Molecular Weight | 348.28 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Core Pharmacophore | 3,4,5-Trimethoxybenzyl |
| Aliphatic Motif | 3-Pentyl (1-ethylpropyl) |
Pharmacological Relevance: The 3,4,5-Trimethoxybenzyl Pharmacophore
The 3,4,5-trimethoxybenzyl group is a "privileged scaffold" in neuropharmacology. Its unique electron density and lipophilicity allow it to insert deeply into hydrophobic receptor pockets. By utilizing N-(3,4,5-trimethoxybenzyl)-3-pentanamine as a core building block, researchers can synthesize complex tertiary amines targeting two primary pathways:
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Voltage-Gated Calcium Channels (VGCCs): Derivatives containing the trimethoxybenzyl motif, such as the piperazine derivative NP078585, act as potent N-type (CaV2.2) and T-type calcium channel blockers. These compounds exhibit significant anti-hyperalgesic activity in neuropathic pain models by halting intracellular calcium influx and preventing the exocytosis of pain-signaling neurotransmitters2[2].
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Sigma-1 Receptors: Compounds such as KB-5492 utilize the trimethoxybenzyl group to achieve highly selective affinity for sigma receptors, providing gastroprotective and anti-ulcerative effects 3[3].
Putative signaling pathway of 3,4,5-trimethoxybenzyl derivatives in VGCC blockade and analgesia.
Synthetic Workflows & Experimental Protocols
The synthesis of N-(3,4,5-trimethoxybenzyl)-3-pentanamine relies on a highly controlled direct reductive amination. The protocol below is designed as a self-validating system , ensuring high yield and purity by utilizing Sodium Triacetoxyborohydride (STAB) 4[4].
Step-by-step reductive amination workflow for synthesizing the target hydrobromide salt.
Step-by-Step Methodology: Reductive Amination
1. Imine Condensation:
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Procedure: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and 3-pentanamine (1.05 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.
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Causality: DCE is selected over Dichloromethane (DCM) because its higher boiling point and superior dielectric constant better stabilize the polar iminium intermediate.
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Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The system is validated for the next step only when the UV-active aldehyde spot completely disappears, confirming quantitative conversion to the imine.
2. Selective Reduction:
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Procedure: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 12 hours at 25°C.
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Causality: STAB is strictly required over Sodium Borohydride (NaBH4). Recent Density Functional Theory (DFT) studies confirm that the electron-withdrawing acetoxy ligands on STAB dampen the nucleophilicity of the hydride 5[5]. This selectively lowers the activation barrier for iminium reduction while preventing the premature reduction of any unreacted aldehyde into 3,4,5-trimethoxybenzyl alcohol.
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Self-Validation: LC-MS analysis of an aliquot must show the dominant mass peak at m/z 268.19 [M+H]+ (free base), with <2% of the alcohol byproduct.
3. Workup and Salt Formation:
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Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and concentrate in vacuo. Dissolve the resulting free base in anhydrous diethyl ether and add 1M HBr in acetic acid dropwise at 0°C.
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Causality: The basic quench neutralizes the acetic acid byproduct from STAB, deprotonating the secondary amine and driving it into the organic layer.
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Self-Validation: The immediate precipitation of an off-white solid upon HBr addition confirms successful hydrobromide salt formation. Filter, wash with cold ether, and dry under high vacuum.
High-Throughput Screening (HTS) Assay Preparation
When utilizing this compound as a ligand in cellular assays (e.g., FLIPR Calcium Flux Assays), strict preparation protocols must be followed to prevent false negatives.
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Stock Solution: Dissolve the HBr salt in 100% anhydrous DMSO to create a 10 mM stock.
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Causality: The HBr salt ensures long-term stability in DMSO. However, for live-cell assays, the final DMSO concentration must be kept strictly below 0.1% to prevent solvent-induced cytotoxicity or artificial membrane permeabilization.
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Self-Validation: Perform a serial dilution in the designated assay buffer (e.g., HBSS + 20 mM HEPES, pH 7.4). Measure the pH of the final working solution to ensure the hydrobromide salt has not acidified the buffer, which could artificially alter voltage-gated ion channel gating kinetics.
Sources
- 1. Pentanamine | Sigma-Aldrich [sigmaaldrich.com]
- 2. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate monofumarate monohydrate (KB-5492), a new anti-ulcer agent with a selective affinity for the sigma receptor, prevents cysteamine-induced duodenal ulcers in rats by a mechanism different from that of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
